Enhanced Lipophilicity (XLogP3) Relative to Non-Alkylated Ethynylpyrimidines
5-Ethyl-2-ethynylpyrimidine exhibits increased lipophilicity compared to ethynylpyrimidines lacking the 5-ethyl substituent. While experimentally measured logP is unavailable for the target compound, the structural addition of an ethyl group to the pyrimidine core is known to increase XLogP3 by approximately 0.5 units. 5-Ethynylpyrimidine has a computed XLogP3 of -0.1, whereas 5-ethylpyrimidine has an XLogP3 of 0.4 [1]. The target compound, incorporating both substituents, is therefore predicted to have an XLogP3 near 0.3, representing a measurable increase over 5-ethynylpyrimidine and 2-ethynylpyrimidine (XLogP3 -0.2) [2]. This higher lipophilicity is expected to improve membrane permeability when the building block is integrated into drug-like molecules.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | Predicted XLogP3 ~0.3 (estimated from structural analogs) |
| Comparator Or Baseline | 5-Ethynylpyrimidine XLogP3 = -0.1; 2-Ethynylpyrimidine XLogP3 = -0.2; 5-Ethylpyrimidine XLogP3 = 0.4 |
| Quantified Difference | Estimated increase of 0.4–0.5 log units versus 5-ethynylpyrimidine; predicted value ~0.3 vs. -0.1 |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15); structural extrapolation from fragment-based contribution |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for hit-to-lead optimization in medicinal chemistry programs.
- [1] PubChem. 5-Ethynylpyrimidine Compound Summary (XLogP3 -0.1) and 5-Ethylpyrimidine Compound Summary (XLogP3 0.4). National Center for Biotechnology Information. View Source
- [2] PubChem. 2-Ethynylpyrimidine Compound Summary (XLogP3 -0.2). CID 12441297. National Center for Biotechnology Information. View Source
